Mitoxantrone hydrochloride

Overview

Description

Mitoxantrone is a cytostatic anthracenedione that intercalates in DNA and increases the incidence of double-strand breaks by stabilizing the cleavable complex of topoisomerase II and DNA . It disrupts DNA synthesis and DNA repair in both healthy cells and cancer cells by intercalation between DNA bases .

Chemical Reactions Analysis

Mitoxantrone inhibits DNA synthesis by intercalating DNA, inducing DNA strand breaks, and causing DNA aggregation and compaction . It also delays cell cycle progression, particularly in late S phase .Scientific Research Applications

Treatment of Peripheral T-Cell Lymphoma and Extranodal NK/T-Cell Lymphoma

Mitoxantrone Hydrochloride has been used in a Phase II Clinical Trial for the treatment of patients with relapsed or refractory Peripheral T-Cell Lymphoma and Extranodal NK/T-Cell Lymphoma . Mitoxantrone is a synthetic anthracenedione anti-cancer drug that is effective in lymphoma, leukemia, and other solid tumors . Liposome preparations have shown higher anti-tumor effect and lower toxicities due to modified drug release and particle shape .

Treatment of Advanced Breast Cancer

Mitoxantrone Hydrochloride has been used in a Phase II Clinical Trial for the treatment of Advanced Breast Cancer . The trial aimed to evaluate the efficacy and safety of Mitoxantrone Hydrochloride Liposome Injection (Lipo-MIT) in Advanced Breast Cancer . The results showed that Lipo-MIT provided numerically better Objective Response Rate (ORR), Disease Control Rate (DCR), and Progression Free Survival (PFS) than Mitoxantrone .

Immunosuppressive Activity

Mitoxantrone Hydrochloride displays broad immunosuppressive activity, inhibiting proliferation of all classes of lymphocytes and inducing apoptosis of antigen-presenting T cells . It is used clinically as an immune system modulator in multiple sclerosis .

Sentinel Lymph Node Biopsy in Breast Cancer

Mitoxantrone Hydrochloride Injection for tracing (MHI), a new strategy to identify lymph nodes, has been tested for axillary node staging in breast cancer . This multicenter, self-controlled, non-inferiority trial aimed to evaluate MHI’s efficacy and safety in sentinel lymph node biopsy (SLNB) .

Mechanism of Action

Target of Action

Mitoxantrone hydrochloride primarily targets DNA and topoisomerase II , an enzyme responsible for uncoiling and repairing damaged DNA . The drug’s interaction with these targets plays a crucial role in its mechanism of action.

Mode of Action

Mitoxantrone is a DNA-reactive agent that intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II . This disruption of DNA synthesis and repair in both healthy cells and cancer cells is the primary mode of action for Mitoxantrone.

Biochemical Pathways

Mitoxantrone’s interaction with DNA and topoisomerase II affects several biochemical pathways. By causing DNA crosslinks and strand breaks, it disrupts DNA synthesis and repair . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells.

Pharmacokinetics

The pharmacokinetics of Mitoxantrone involve its absorption, distribution, metabolism, and excretion (ADME). After administration, Mitoxantrone is extensively distributed to tissues . The mean alpha half-life of Mitoxantrone is 6 to 12 minutes, the mean beta half-life is 1.1 to 3.1 hours, and the mean gamma (terminal or elimination) half-life is 23 to 215 hours . Mitoxantrone is metabolized in the liver and excreted primarily through the renal route .

Result of Action

The result of Mitoxantrone’s action is the disruption of DNA synthesis and repair in both healthy cells and cancer cells, leading to cell death . This makes Mitoxantrone effective in slowing the progression of diseases characterized by rapid cell division, such as certain types of cancer and multiple sclerosis .

Action Environment

The action, efficacy, and stability of Mitoxantrone can be influenced by various environmental factors. For instance, abnormal liver function can lead to decreased rates of total body Mitoxantrone clearance, suggesting a possible need for dose reduction in patients with severe liver dysfunction . Furthermore, the drug should be handled with care to avoid exposure to dust, fume, gas, mist, vapours, and spray .

Safety and Hazards

Mitoxantrone may produce bone marrow suppression, hepatotoxicity, nausea, vomiting, diarrhea, headaches, seizures, alopecia, menstrual disorders including amenorrhea, upper respiratory tract infections, urinary tract infections, stomatitis, arrhythmias, and abnormal urines . It’s also classified as harmful if swallowed, fatal in contact with skin, and may cause genetic defects and damage fertility or the unborn child .

Future Directions

Mitoxantrone hydrochloride liposome injection has been evaluated for its efficacy and safety in advanced breast cancer and in patients with relapsed or refractory peripheral T-Cell lymphoma and extranodal NK/T-Cell lymphoma . The clinical benefit parameters of Lipo-MIT and MIT were comparable. Lipo-MIT provided a different toxicity profile, which might be associated with the altered distribution of the drug . Additional study is needed to elucidate the potential benefit of Lipo-MIT in these conditions .

properties

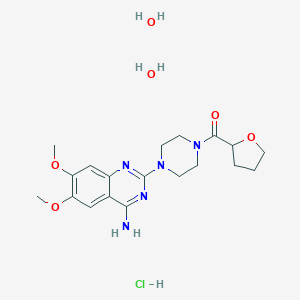

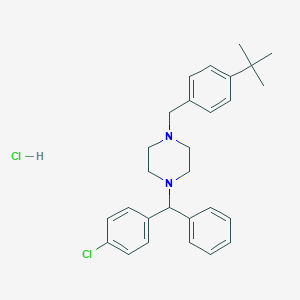

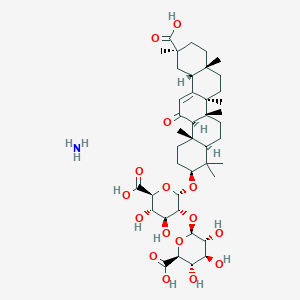

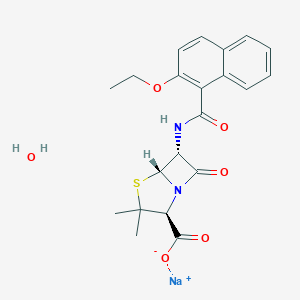

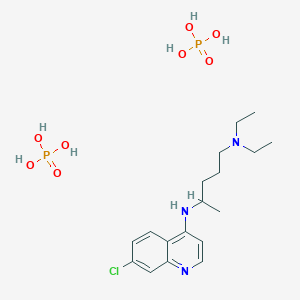

IUPAC Name |

1,4-dihydroxy-5,8-bis[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O6.2ClH/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32;;/h1-4,23-30H,5-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHQPTJLOCWVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30Cl2N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65271-80-9 (Parent) | |

| Record name | Mitoxantrone hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070476823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0045173 | |

| Record name | Mitoxantrone dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

517.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Crystals; [Merck Index] | |

| Record name | Mitoxantrone hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1860 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Sparingly soluble in water; slightly sol in methanol; practically insoluble in acetonitrile chloroform; acetone, H2O 5- 10 (mg/mL), pH 4 Acetate buffer 3 - 5 (mg/mL), pH 9 Borate buffer < 1 (mg/mL), 0.1NHCl 1 - 3 (mg/mL), 0.1 N NaOH decomposes (mg/mL), 10% Ethanol 3 - 5 (mg/mL), 95% Ethanol < 1 (mg/mL), Methanol < 1 (mg/mL) | |

| Record name | NOVANTRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MITOXANTRONE HYDROCHLORIDE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/301739%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

Mechanism of Action |

Mitoxantrone has limited ability to produce quinone-type free radicals & causes less cardiac toxicity than does doxorubicin. Mitoxantrone exerts its antitumor action by stimulating the formation of strand breaks in DNA; this is mediated by topoisomerase II; it also intercalates with DNA., Intercalation allows binding to nucleic acids inhibiting DNA & RNA synthesis & causing DNA strand breaks; inhibits topoisomerase II. /From table/, The mechanisms of the inotropic effect of mitoxantrone (MTO), a synthetic dihydroxyanthracenedione derivative with antineoplastic activity, was investigated in guinea pig ventricular myocytes using whole-cell patch-clamp methods combined with fura-2 fluorescence and cell-edge tracking techniques. In right ventricular papillary muscles, 30 microM MTO increased isometric force of contraction as well as action potential duration (APD) in a time-dependent manner. The force of contraction was increased approximately 3-fold within 4 h. This positive inotropic effect was accompanied by a prolongation of time to peak force and relaxation time. In current-clamped single myocytes treated with 30 microM MTO for 30 min, an increase of cell shortening by 77% and a prolongation of APD by 19% was observed. Peak amplitude of the intracellular Ca(2+) transients was also increased by 10%. The contribution of APD prolongation to the enhancement of cell shortening induced by MTO was assessed by clamping control myocytes with action potentials of various duration. Prolongation of APD(90) (ADP measured at 90% of repolarization) by 24% led to an increase of cell shortening by 13%. When the cells were clamped by an action potential with constant APD, MTO still caused an increase of cell shortening by 59% within 30 min. No increase of the peak intracellular Ca(2+) transients, however, was observed under this condition. We conclude that both the APD prolongation and a direct interaction with the contractile proteins contributed to the positive inotropic effect of MTO., We show here that mitoxantrone and ametantrone induce interstrand DNA cross-links in HeLa S3 cells. These cross-links were observed only in cellular system suggesting that metabolism of the drugs is a necessary step leading to DNA cross-linking. Biologically inactive analogue of mitoxantrone, compound NSC 321458, did not induce cross-links in DNA of tumour cells which suggests that DNA cross-linking is associated with the cytotoxic and anti-tumour activity of these compounds., For more Mechanism of Action (Complete) data for NOVANTRONE (7 total), please visit the HSDB record page. | |

| Record name | NOVANTRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Mitoxantrone hydrochloride | |

Color/Form |

Blue-black solid from water ethanol | |

CAS RN |

70476-82-3 | |

| Record name | Mitoxantrone hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070476823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitoxantrone dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MITOXANTRONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6USW86RD0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NOVANTRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

203-5 °C | |

| Record name | NOVANTRONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6543 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Mitoxantrone Hydrochloride functions as an anthracenedione antibiotic with antineoplastic properties. It disrupts DNA and RNA replication through two primary mechanisms:

- DNA Intercalation: The compound inserts itself between DNA base pairs, leading to structural distortions and hindering DNA replication and transcription. [, , ]

- Topoisomerase II Inhibition: Mitoxantrone Hydrochloride binds to topoisomerase II, an enzyme crucial for DNA replication and repair. This binding creates DNA strand breaks and further inhibits DNA synthesis. [, ]

A: The molecular formula of Mitoxantrone Hydrochloride is C22H28N4O6 • 2HCl, and its molecular weight is 517.4 g/mol. []

A: While the provided research papers don't extensively detail specific spectroscopic data, one study mentions using UV absorption spectroscopy to determine the entrapment efficiency of Mitoxantrone Hydrochloride PEGylated liposomes. [] This suggests that the compound exhibits characteristic UV absorbance, a common feature of aromatic organic molecules.

A: Mitoxantrone Hydrochloride solutions at a concentration of 2 mg/mL, stored in glass vials or Monoject syringes, demonstrate stability for up to 42 days at both 4°C and 23°C. These solutions retain over 90% of the initial drug concentration, remain clear, and show minimal degradation (<3%). Additionally, no significant changes in UV-VIS spectrum absorbance or pH are observed. []

ANone: Mitoxantrone Hydrochloride is not typically recognized for catalytic properties. Its primary applications stem from its antineoplastic activity.

ANone: The provided research papers do not delve into computational chemistry or modeling studies concerning Mitoxantrone Hydrochloride.

ANone: The research papers provided do not contain specific studies exploring the structure-activity relationship of Mitoxantrone Hydrochloride.

A: Mitoxantrone Hydrochloride, being water-soluble, faces challenges in achieving optimal bioavailability and overcoming drug resistance mechanisms like drug efflux. [] Several strategies have been explored to improve its formulation:

- Liposomal Encapsulation: This method enhances drug delivery, increases circulation time, and reduces toxicity. Studies demonstrate the effectiveness of Mitoxantrone Hydrochloride liposomes in treating various cancers, including lymphoma and breast cancer. [, , , , , , , , ]

- PEGylation: Attaching polyethylene glycol (PEG) to Mitoxantrone Hydrochloride liposomes further improves stability and circulation time, enhancing its therapeutic potential. []

- Nanostructured Lipid Carriers: These carriers, particularly when combined with carrageenan (a negatively charged polymer), demonstrate high encapsulation efficiency, sustained release, and improved oral bioavailability of Mitoxantrone Hydrochloride. []

- Multifunctional Lipid-Sodium Glycocholate Nanocarriers: These specifically designed carriers co-deliver Mitoxantrone Hydrochloride with BCRP and Bcl-2 inhibitors, effectively reversing multidrug resistance and enhancing its antitumor activity. []

A: Studies in mice bearing S-180 tumors reveal that liposomal Mitoxantrone Hydrochloride (Mit-lipo) exhibits preferential accumulation in tumor tissues compared to free Mitoxantrone Hydrochloride (Mit-inj). This targeted accumulation results in a considerably higher tumor AUC (8.7-fold) for Mit-lipo. Additionally, Mit-lipo shows lower Cmax values in vital organs like the heart, kidney, lung, spleen, and intestines, suggesting a reduction in potential off-target toxicity. []

A: Liposomal encapsulation significantly enhances the in vivo activity of Mitoxantrone Hydrochloride compared to its free form. This enhancement is attributed to the altered pharmacokinetics and biodistribution of the liposomal formulation, leading to increased drug concentration in tumor tissues and prolonged drug exposure. [, , ]

ANone: Numerous studies demonstrate the efficacy of Mitoxantrone Hydrochloride in various cancer models:

- In vitro studies: Mitoxantrone Hydrochloride exhibits potent cytotoxicity against various cancer cell lines, including P388 leukemia, breast cancer cells (MCF-7/MX), and giant cell tumor of bone (GCTB28) cells. [, , ]

- Animal Models: Mitoxantrone Hydrochloride effectively inhibits tumor growth in various animal models, including H22 and RM-1 mice xenograft tumor models and a tumor-bearing mouse model established by subcutaneous graft of H22 cancer cells. [, ]

- Clinical Trials: Several clinical trials have investigated the efficacy of Mitoxantrone Hydrochloride in various cancers. These trials demonstrated positive results in treating hematological malignancies like acute myeloid leukemia (AML), adult acute lymphoblastic leukemia (ALL), peripheral T-cell lymphoma (PTCL), and extranodal NK/T cell lymphoma (ENKTL). [, , , , , , ] Furthermore, promising results were observed in a trial investigating its use in locally recurrent breast cancer when administered via superselective intraarterial chemotherapy. []

ANone: A significant challenge in cancer treatment is the development of multidrug resistance (MDR). This resistance involves complex mechanisms, including:

- Drug Efflux by Transporters: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), can actively pump Mitoxantrone Hydrochloride out of cancer cells, reducing its intracellular concentration and efficacy. [, ]

- Antiapoptotic Defense: Upregulation of antiapoptotic proteins, like B-cell lymphoma 2 (Bcl-2), can interfere with the apoptotic pathways induced by Mitoxantrone Hydrochloride, hindering cell death. []

ANone: Researchers are actively exploring strategies to circumvent MDR and enhance Mitoxantrone Hydrochloride's efficacy:

- Co-delivery of BCRP and Bcl-2 inhibitors: Simultaneously delivering Mitoxantrone Hydrochloride with inhibitors targeting BCRP and Bcl-2 effectively reverses MDR and restores its antitumor activity. []

- Nanocarrier-based delivery: Formulating Mitoxantrone Hydrochloride into nanocarriers like nanostructured lipid carriers (NLCCs) can bypass BCRP-mediated efflux, enhancing its cellular uptake and overcoming resistance. []

ANone: While the detailed side effects are not the focus of this Q&A, it is essential to acknowledge that Mitoxantrone Hydrochloride, like many chemotherapeutic agents, can lead to adverse effects. Commonly reported side effects, mainly hematological, include:

- Myelosuppression: This involves a decrease in blood cell production, leading to conditions like leukopenia (low white blood cell count), neutropenia (low neutrophil count), thrombocytopenia (low platelet count), and anemia (low red blood cell count). [, , , , , , ]

- Other Side Effects: Other reported side effects, varying in severity and frequency, include blue skin discoloration, nausea, vomiting, constipation, cough, hypoxemia, hypotension, palpitation, rash, febrile neutropenia, sepsis, respiratory infections, and oral mucositis. [, , ]

ANone: Several approaches aim to improve Mitoxantrone Hydrochloride delivery and enhance its tumor targeting:

- Liposomal encapsulation: Encapsulating the drug within liposomes, particularly PEGylated liposomes, allows for passive targeting to tumor tissues via the enhanced permeability and retention (EPR) effect, where leaky tumor vasculature allows for preferential accumulation of nanoparticles. [, , , ]

- Nanostructured lipid carriers (NLCCs): These carriers, especially when combined with carrageenan, show increased cellular uptake and improved oral bioavailability, enhancing drug delivery to target sites. []

- Multifunctional lipid-sodium glycocholate nanocarriers: These nanocarriers are specifically designed to overcome drug resistance mechanisms, facilitating effective drug delivery to resistant cancer cells. []

ANone: The provided research papers do not extensively explore specific biomarkers for predicting Mitoxantrone Hydrochloride efficacy or monitoring treatment response.

ANone: Researchers utilize several analytical techniques to characterize, quantify, and monitor Mitoxantrone Hydrochloride:

- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV detection, is widely employed to determine the concentration of Mitoxantrone Hydrochloride in various matrices, including pharmaceutical preparations and liposomal formulations. [, , ]

- UV Absorption Spectroscopy: This technique is used to quantify Mitoxantrone Hydrochloride, particularly when encapsulated in liposomes. []

- Thin Layer Chromatography (TLC): This method offers a simple and rapid approach for the qualitative analysis and identification of Mitoxantrone Hydrochloride and its potential impurities. []

- Flow Injection Chemiluminescence Analysis: This sensitive and rapid method leverages the enhancing effect of Mitoxantrone Hydrochloride on the chemiluminescence reaction between formaldehyde and potassium permanganate in acidic solutions for its quantification. [, ]

ANone: The environmental impact and degradation of Mitoxantrone Hydrochloride are not addressed in the provided research papers.

A: While the provided research papers don't extensively detail specific method validation procedures, several mention using established and validated analytical methods, including HPLC and flow injection chemiluminescence analysis, for Mitoxantrone Hydrochloride quantification. [, , ] These established methods typically undergo validation processes to ensure accuracy, precision, specificity, linearity, and robustness.

ANone: The provided research papers do not contain specific details regarding the immunogenicity of Mitoxantrone Hydrochloride.

A: Mitoxantrone Hydrochloride interacts with drug efflux transporters, particularly BCRP, which plays a significant role in MDR. [, ] Overexpression of BCRP in resistant cancer cells leads to active efflux of Mitoxantrone Hydrochloride, reducing its intracellular accumulation and diminishing its therapeutic efficacy.

ANone: Strategies to overcome BCRP-mediated efflux and enhance drug delivery include:

- Co-administration of BCRP inhibitors: Combining Mitoxantrone Hydrochloride with a BCRP inhibitor like cyclosporine A (CsA) can effectively block the efflux pump and increase intracellular drug concentration. []

- Nanocarrier-based drug delivery: NLCCs, particularly when combined with carrageenan, can bypass BCRP-mediated efflux by entering cells through clathrin-mediated endocytosis, an alternative uptake pathway. []

ANone: The provided research papers do not specifically address the potential of Mitoxantrone Hydrochloride to induce or inhibit drug-metabolizing enzymes.

A: While the research papers don't directly address biodegradability, the use of liposomal formulations, often composed of biocompatible and biodegradable lipids, suggests efforts to enhance the biocompatibility of Mitoxantrone Hydrochloride delivery systems. [, , ] Further research is needed to assess the biodegradability of these formulations and their potential long-term environmental impact.

ANone: The provided research papers primarily focus on Mitoxantrone Hydrochloride and do not extensively compare its performance, cost, or impact with alternative compounds or treatments.

ANone: The provided research papers do not address the recycling and waste management of Mitoxantrone Hydrochloride. Given its classification as a cytotoxic drug, proper handling and disposal procedures, following established guidelines for hazardous waste management, are crucial to minimize environmental and health risks.

ANone: The research papers highlight several critical tools and resources contributing to efficient research on Mitoxantrone Hydrochloride:

- Preclinical Models: In vitro cell line studies and in vivo animal models are essential for investigating drug efficacy, toxicity, and mechanisms of action. [, , , , , ]

- Clinical Trial Networks: Collaborative clinical trials conducted across multiple institutions are crucial for evaluating the safety and efficacy of Mitoxantrone Hydrochloride in various cancer types and patient populations. [, , , , , , , ]

- Analytical Techniques: Advanced analytical methods like HPLC, flow injection chemiluminescence analysis, and UV absorption spectroscopy are essential for characterizing, quantifying, and monitoring Mitoxantrone Hydrochloride in different matrices. [, , , , ]

- Nanoparticle Formulation Expertise: The development and characterization of liposomal and other nanocarrier-based delivery systems require specialized expertise in nanotechnology and drug formulation. [, , , , , , , , , , , ]

ANone: The research on Mitoxantrone Hydrochloride highlights significant cross-disciplinary applications and synergies:

- Oncology and Pharmacology: The clinical use of Mitoxantrone Hydrochloride in treating various cancers requires a deep understanding of both oncology and pharmacology principles, encompassing drug mechanisms, pharmacokinetics, pharmacodynamics, and clinical trial design. [, , , , , , , ]

- Pharmaceutics and Nanotechnology: The development of liposomal formulations and other nanocarrier-based delivery systems relies on the combined expertise of pharmaceutical scientists and nanotechnologists to overcome challenges related to drug solubility, stability, bioavailability, and targeted delivery. [, , , , , , , , , , , ]

- Chemistry and Analytical Chemistry: The synthesis, characterization, and quantification of Mitoxantrone Hydrochloride necessitate expertise in synthetic organic chemistry and analytical techniques like HPLC, UV spectroscopy, and mass spectrometry. [, , , , ]

- Oncology and Immunology: The use of Mitoxantrone Hydrochloride in combination with immunotherapies like tislelizumab in treating lymphoma highlights the emerging synergy between chemotherapy and immunotherapy in cancer treatment. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.